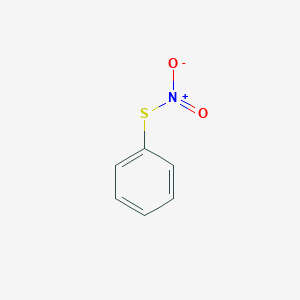

(Nitrothio)benzene

Description

Properties

Molecular Formula |

C6H5NO2S |

|---|---|

Molecular Weight |

155.18 g/mol |

IUPAC Name |

nitrosulfanylbenzene |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |

InChI Key |

WJUVYTUYXVCIBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Sodium sulfide dissociates in solution to provide sulfide ions (S²⁻), which attack the electron-deficient aromatic ring at the para position relative to the nitro group. The nitro group’s strong electron-withdrawing nature activates the ring for nucleophilic substitution, directing the sulfide ion to the position ortho to itself. However, steric and electronic factors favor para substitution when multiple nitro groups are present.

Procedure

- Reactant Preparation : Combine 2 equivalents of 4-chloronitrobenzene (10 mmol) with 1 equivalent of Na₂S (5 mmol) in anhydrous dimethylformamide (DMF) under argon.

- Reaction Conditions : Stir the mixture at 60°C for 6–8 hours to ensure complete substitution.

- Workup : Quench the reaction with ice-cold water, extract the product using dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Key Parameters

- Solvent : DMF enhances nucleophilicity of S²⁻ by stabilizing the transition state.

- Temperature : Elevated temperatures (50–60°C) accelerate substitution without promoting side reactions.

- Yield : Reported yields range from 65% to 75%, contingent on halide reactivity (F > Cl).

Nitration of Diphenyl Sulfide

Nitration of pre-formed diphenyl sulfide offers an alternative pathway, though regioselectivity challenges arise due to the sulfur atom’s electronic effects. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generate the nitronium ion (NO₂⁺), which acts as the electrophile.

Reaction Mechanism

- Nitronium Ion Generation :

$$ \text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^- $$ . - Electrophilic Attack : The nitronium ion targets the aromatic ring’s meta position relative to the sulfur atom, as the –S– group is ortho/para-directing but deactivates the ring.

- Di-nitration : A second nitration step introduces another nitro group, typically at the para position relative to the first nitro group.

Procedure

- Nitration Setup : Add diphenyl sulfide (5 mmol) to a mixture of HNO₃ (7 mL) and H₂SO₄ (8 mL) at 0–5°C.

- Temperature Control : Maintain the reaction below 60°C to prevent sulfonation byproducts.

- Isolation : After 1 hour, pour the mixture into ice water, extract with dichloromethane, and recrystallize from ethanol.

Challenges

- Regioselectivity : Nitration predominantly yields 3-nitro and 3,3'-dinitro isomers, necessitating chromatographic separation.

- Yield : Mono-nitration yields ~40%, while di-nitration achieves 25–30%.

Oxidation of 4-Nitrothiophenol

Oxidative coupling of 4-nitrothiophenol provides a high-purity route to (nitrothio)benzene. This method exploits the reactivity of thiol groups under oxidizing conditions.

Procedure

- Synthesis of 4-Nitrothiophenol : React 4-fluoronitrobenzene with Na₂S in DMF, followed by acidification with HCl.

- Oxidation : Treat 4-nitrothiophenol (10 mmol) with iodine (I₂, 5 mmol) in ethanol at 25°C for 2 hours.

- Purification : Filter the precipitated product and wash with cold methanol.

Reaction Equation

$$ 2 \text{HS-C}6\text{H}4\text{-NO}2 + \text{I}2 \rightarrow \text{S-C}6\text{H}4\text{-NO}2)2 + 2\text{HI} $$

Yield : 70–80% with >95% purity.

Industrial-Scale Continuous Nitration

Patent CN110573491A describes a continuous process for nitrobenzene derivatives, adaptable to (nitrothio)benzene synthesis:

- Reactor Design : A multi-stage tubular reactor ensures efficient heat dissipation and mixing.

- Feed Streams :

- Stream 1 : 4-Chloronitrobenzene (20 kg/h) in H₂SO₄.

- Stream 2 : Na₂S (5 kg/h) in H₂O.

- Phase Separation : Separate the organic phase containing crude product using centrifugal extractors.

- Recycling : Concentrate spent H₂SO₄ via evaporation and reuse it in subsequent batches.

Advantages

- Throughput : 1,000+ kg/day with 90% sulfuric acid recovery.

- Safety : Automated temperature control minimizes exothermic risks.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75% | >90% | Moderate | Lab-scale |

| Diphenyl Sulfide Nitration | 25–40% | 70–80% | High | Industrial |

| Thiophenol Oxidation | 70–80% | >95% | Low | Pilot-scale |

| Continuous Process | 85–90% | >99% | Very High | Industrial |

Chemical Reactions Analysis

Types of Reactions

(Nitrothio)benzene undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to form amino derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst (FeCl_3, AlCl_3) are commonly used.

Major Products Formed

Oxidation: Sulfoxides (C_6H_4(NO_2)SOH) or sulfones (C_6H_4(NO_2)SO_2H).

Reduction: Aminothiobenzene (C_6H_4(NH_2)SH).

Substitution: Halogenated derivatives such as (Nitrothio)chlorobenzene (C_6H_4(NO_2)SHCl).

Scientific Research Applications

(Nitrothio)benzene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Nitrothio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thio group can form covalent bonds with thiol-containing proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Physical Properties of Nitrobenzene and Analogues

Toxicity and Health Effects

Table 2: Toxicity Profiles

Environmental Fate and Degradation

Biological Activity

(Nitrothio)benzene, a compound characterized by the presence of both nitro and thio groups attached to a benzene ring, has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of (nitrothio)benzene, supported by recent research findings and case studies.

Chemical Structure and Properties

The general structure of (nitrothio)benzene can be represented as follows:

This compound features a nitro group () and a thiol group (), which contribute to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds, including (nitrothio)benzene. The nitro group is known to facilitate redox reactions within microbial cells, leading to cell death. For instance, derivatives of nitro compounds have shown effectiveness against pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrothio-benzene | S. aureus | 20 μM |

| Nitrothio-benzene | P. aeruginosa | 30 μM |

| Nitro-benzamide | H. pylori | 15 μM |

Anti-inflammatory Effects

The anti-inflammatory potential of (nitrothio)benzene is also notable. Nitro-substituted compounds have been investigated for their ability to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation. Inhibition of iNOS can lead to reduced production of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α .

Case Study: Inhibition of iNOS

A study demonstrated that a specific nitro-substituted benzamide derivative exhibited significant anti-inflammatory activity by inhibiting iNOS and other inflammatory mediators. The compound showed promise as a multi-target lead for developing new anti-inflammatory drugs .

Toxicological Considerations

While (nitrothio)benzene exhibits beneficial biological activities, it is essential to consider its toxicological profile. Nitro compounds can lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, impairing oxygen transport in the blood. A case report described a patient who developed methemoglobinemia due to nitrobenzene exposure in an occupational setting, highlighting the potential dangers associated with these compounds .

Table 2: Toxicological Effects of Nitro Compounds

| Effect | Description |

|---|---|

| Methemoglobinemia | Impaired oxygen transport due to altered hemoglobin |

| Hemolytic Anemia | Destruction of red blood cells |

| Hepatic and Renal Damage | Liver and kidney dysfunction following exposure |

The biological activity of (nitrothio)benzene can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction within biological systems, leading to the generation of reactive intermediates that exert toxic effects on microbial cells.

- Interaction with Enzymes : The presence of the thiol group may enhance interactions with various enzymes or receptors, modulating their activity.

- Cytotoxicity : The compound may induce oxidative stress in cells, contributing to its antimicrobial and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.